1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14627572
InChI: InChI=1S/C18H20BrClN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2
SMILES:
Molecular Formula: C18H20BrClN2
Molecular Weight: 379.7 g/mol

1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine

CAS No.:

Cat. No.: VC14627572

Molecular Formula: C18H20BrClN2

Molecular Weight: 379.7 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine -

Specification

Molecular Formula C18H20BrClN2
Molecular Weight 379.7 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
Standard InChI InChI=1S/C18H20BrClN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2
Standard InChI Key NHUZATBMEAQUNZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3Cl

Introduction

Structural Characterization

1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine is a disubstituted piperazine derivative featuring a six-membered nitrogen-containing ring. The molecule has two aromatic substituents: a 4-bromophenyl group attached at the 1-position and a 2-chlorophenyl group at the 4-position. This dual substitution pattern creates a complex stereochemical profile and electronic environment, distinguishing it from simpler mono-substituted analogs.

Key Structural Features

FeatureDescription
Piperazine coreSix-membered ring with two nitrogen atoms at 1 and 4 positions
Substituents4-Bromophenyl (position 1), 2-chlorophenyl (position 4)
Molecular formulaC₁₅H₁₃BrClN₂
Molecular weight338.6 g/mol

The bromine and chlorine atoms introduce distinct electronic effects: bromine’s inductive withdrawal and chlorine’s electron-withdrawing resonance. These substituents modulate the compound’s reactivity and potential biological interactions.

Target/PathwayRationale
Serotonin receptorsStructural similarity to antidepressants (e.g., citalopram)
Dopamine receptorsHalogen substituents may enhance binding affinity
Anticancer agentsPiperazine derivatives exhibit cytotoxicity in cancer cell lines

Comparative Cytotoxicity (Related Compounds)

CompoundIC₅₀ (HepG2, MCF-7, HCT-116)Reference
1-(4-Chlorobenzhydryl)piperazine8–12 μM
1-(2-Chlorophenyl)methyl-4-(2-fluorophenyl)methylpiperazine5–15 μM

Structural Analogues and Comparative Analysis

The compound’s novelty lies in its halogen substitution pattern. Below is a comparison with key analogues:

CompoundSubstituents (Position 1/4)Key Applications
1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine4-Br/4-ClAnticancer research
1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine2-Cl/2-FCNS disorder modulation
(R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine4-Cl/PhLevocetirizine intermediate

Research Gaps and Future Directions

  • Biological Profiling: Systematic evaluation of receptor binding and cytotoxicity is urgently needed.

  • SAR Studies: Explore the impact of halogen position (ortho vs. para) on activity.

  • Derivative Synthesis: Introduce additional functional groups (e.g., carboxamides) to enhance bioactivity .

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